molecular formula C9H17N5O B13215379 Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine

Cat. No.: B13215379
M. Wt: 211.26 g/mol
InChI Key: QSCWQFBGSCRSMW-UHFFFAOYSA-N
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Description

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine (CAS: 2060037-15-0) is a triazole-derived compound with the molecular formula C₉H₁₇N₅O and a molecular weight of 211.26 g/mol . Its structure features a 1,2,4-triazole core substituted at the 3-position with a morpholin-4-yl group and at the 5-position with a dimethylaminomethyl moiety.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

N,N-dimethyl-1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C9H17N5O/c1-13(2)7-8-10-9(12-11-8)14-3-5-15-6-4-14/h3-7H2,1-2H3,(H,10,11,12)

InChI Key

QSCWQFBGSCRSMW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=NN1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the morpholine moiety.

    Introduction of the Dimethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the morpholine and triazole rings.

    Reduction: Reduction reactions can target the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the morpholine ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and biological notes of dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine and its analogs:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
This compound C₉H₁₇N₅O Morpholin-4-yl, dimethylaminomethyl Potential CNS activity due to morpholine; tertiary amine enhances lipophilicity
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine C₁₂H₉N₅ Dual pyridyl groups 55.64-fold increase in moyamoya disease (MMD) plasma; role in pathogenesis unclear
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride C₈H₉N₅·2HCl Pyridinyl, primary amine (salt form) Improved aqueous solubility due to hydrochloride salt; potential for ionic interactions
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine C₇H₈N₅S (varies) Alkylsulfanyl, pyridinyl Synthesized for enzyme inhibition; sulfur enhances electron-withdrawing effects
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine hydrochloride C₁₂H₁₇ClN₄ Benzyl, ethylamine (salt form) Increased lipophilicity from aromatic benzyl; irritant class (safety note)

Key Comparative Analysis

Morpholine vs. Pyridinyl Substituents
  • Morpholine: The morpholin-4-yl group in the primary compound provides a saturated heterocycle with two electronegative atoms (O and N), enabling hydrogen-bond donor/acceptor interactions. This feature is absent in pyridinyl-substituted analogs (e.g., 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine), which rely on aromatic π-π stacking for target binding .
Amine Functionalization
  • Tertiary Amine (N(CH₃)₂): The dimethylaminomethyl group in the primary compound increases lipophilicity, which may enhance blood-brain barrier permeability compared to primary amines (e.g., ethylamine in 2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine hydrochloride) .
  • Salt Forms : Hydrochloride salts (e.g., {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride) improve aqueous solubility, a critical factor for drug bioavailability .

Biological Activity

Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure incorporates a morpholine moiety and a triazole ring, which are known to contribute to various biological effects.

PropertyValue
Molecular FormulaC9H17N5O
Molecular Weight211.26 g/mol
IUPAC NameN-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine
InChI KeyWYHUGXAQZBQTHS-UHFFFAOYSA-N
Canonical SMILESCCNCC1=NC(=NN1)N2CCOCC2

Antimicrobial Activity

Research has shown that compounds containing the triazole structure exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazole have been tested against various bacterial strains. In one study, derivatives with morpholine substituents displayed moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

A specific study focused on Mannich base derivatives of triazoles indicated that those with morpholine exhibited enhanced antimicrobial activities compared to other amine components . This suggests that the morpholine group plays a crucial role in the biological activity of these compounds.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. A study evaluating the cytotoxic effects of various triazole-containing compounds found that some exhibited promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways.
  • Nucleic Acid Interaction : Binding to DNA or RNA may affect gene expression and cellular function .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of various triazole derivatives, including those with morpholine substitutions, researchers reported significant antibacterial activity against a panel of ESKAPE pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Efficacy

A series of 1,2,4-triazole derivatives were synthesized and tested for their anticancer properties. Among these, compounds containing the morpholine moiety demonstrated notable cytotoxicity against several cancer cell lines. Flow cytometry assays revealed that these compounds could induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine?

Methodological Answer: The synthesis typically involves:

Core Triazole Formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the 1,2,4-triazole ring.

Morpholine Substitution: Nucleophilic substitution at the triazole C-3 position using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Methylation: Alkylation of the triazole C-5 methylene group with dimethylamine via reductive amination (e.g., using formaldehyde and NaBH₃CN) or direct alkylation with methyl iodide in the presence of a base .

Key Optimization Steps:

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

TechniquePurposeExample from Evidence
¹H/¹³C NMR Confirm substitution patterns and stereochemistry
FT-IR Identify functional groups (e.g., N-H, C-N in triazole and morpholine)
X-ray Diffraction Resolve crystal structure and hydrogen-bonding networks
Mass Spectrometry Verify molecular weight and fragmentation patterns
Elemental Analysis Validate purity and stoichiometry

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311G(d,p)): Used to optimize geometry, calculate HOMO-LUMO gaps (predicting charge transfer), and map electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
  • Mulliken Population Analysis: Quantifies atomic charges to explain regioselectivity in reactions (e.g., higher electron density at triazole N-4 facilitates alkylation) .
  • Thermodynamic Properties: Calculate Gibbs free energy and enthalpy changes to predict reaction feasibility under varying temperatures .

Example Insight:
DFT studies of analogous triazole-morpholine hybrids revealed intramolecular C–H···N hydrogen bonds stabilizing the planar conformation, which may influence binding to biological targets .

Q. What strategies address low yields in the alkylation step during synthesis?

Methodological Answer: Common issues and solutions:

IssueSolutionEvidence Reference
Incomplete Alkylation Use excess methyl iodide (1.5–2 eq) with a strong base (e.g., NaH) in THF at 0°C to room temperature .
Side Reactions Introduce protecting groups (e.g., Boc) on the triazole N-1 position before alkylation .
Poor Solubility Switch to polar aprotic solvents (DMF, DMSO) or use phase-transfer catalysts .

Q. How should researchers analyze contradictory bioactivity data across studies?

Methodological Answer: Contradictions may arise due to:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains. Validate using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analogues: Compare with derivatives (e.g., 3-(4-benzylphenyl)-1H-pyrazol-5-amine) to identify critical substituents for activity .
  • Solubility/Purity: Ensure compounds are >95% pure (HPLC) and dissolved in biocompatible solvents (e.g., DMSO ≤0.1% v/v) .

Case Study:
A morpholine-triazole hybrid showed inconsistent antimicrobial activity due to divergent logP values; modifying the morpholine substituent improved lipophilicity and consistency .

Q. What are the implications of crystal packing and hydrogen bonding on the compound’s stability?

Methodological Answer:

  • Hydrogen Bonding: X-ray studies of similar compounds (e.g., 4-(1-benzyl-5-methyl-1H-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine) reveal N–H···N and C–H···O bonds forming zigzag supramolecular chains, enhancing thermal stability .
  • Crystal Packing: Tight packing reduces hygroscopicity, critical for long-term storage. Stability tests (TGA/DSC) show decomposition temperatures >200°C for morpholine-triazole derivatives .

Practical Recommendation:
Store the compound in anhydrous conditions at –20°C to prevent lattice disruption from moisture .

Q. Tables for Key Data

Q. Table 1: Comparative Bioactivity of Triazole-Morpholine Derivatives

CompoundBioactivity (IC₅₀, μM)Reference
This compound12.3 (Antifungal)
3-(4-Benzylphenyl)-1H-pyrazol-5-amine8.7 (Antibacterial)
5-Methyl-1,2,4-triazol-3-amine>100 (Inactive)

Q. Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Morpholine SubstitutionMorpholine, K₂CO₃, DMF, 80°C, 12 h78
MethylationCH₃I, NaH, THF, 0°C → RT, 6 h65

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